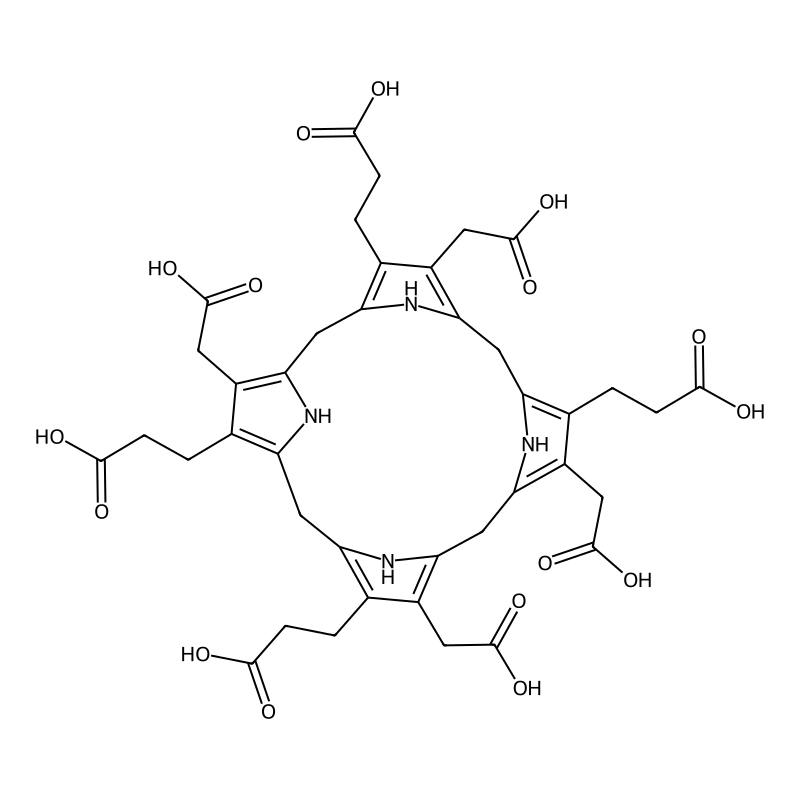

Uroporphyrinogen III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Uroporphyrinogen III (Urogen III) is a crucial intermediate in the heme biosynthesis pathway, which is responsible for the production of heme – a molecule essential for oxygen transport in red blood cells (erythrocytes) and many other biological functions . Scientific research involving Uroporphyrinogen III focuses on several key areas:

Understanding Heme Biosynthesis Regulation and Disorders

Urogen III is a key regulatory point in the heme pathway. Studying its production and enzymatic conversion helps researchers understand how the entire pathway is regulated. This knowledge is crucial in deciphering the causes of inherited metabolic disorders like Porphyrias, which arise due to enzyme deficiencies in the heme pathway leading to the accumulation of Urogen III and other intermediates .

Researchers use Urogen III as a marker molecule to measure enzyme activity and diagnose specific types of Porphyrias. Additionally, studying Urogen III metabolism can help identify potential therapeutic targets for these disorders .

Enzyme Characterization and Mechanism of Action

Uroporphyrinogen III synthase (UROS) is the enzyme responsible for converting the precursor molecule, porphobilinogen, into Urogen III. Research focuses on understanding the structure, function, and catalytic mechanism of UROS. This involves techniques like X-ray crystallography and computational modeling to elucidate the active site of the enzyme and how it interacts with substrates .

Uroporphyrinogen III is a tetrapyrrole compound and serves as the first macrocyclic intermediate in the biosynthesis of heme, chlorophyll, vitamin B12, and siroheme. Structurally, it consists of a hexahydroporphine core where each pyrrole ring is modified by acetic and propionic acid groups. The arrangement of these groups is asymmetric, specifically in an AP-AP-AP-PA order, which differentiates it from its isomer, uroporphyrinogen I .

The conversion of hydroxymethylbilane to uroporphyrinogen III is catalyzed by the enzyme uroporphyrinogen III synthase. This reaction involves:

- Cyclization: The linear tetrapyrrole undergoes cyclization.

- Inversion of Ring D: The final pyrrole unit (ring D) is inverted during the process.

- Formation of Uroporphyrinogen III: The reaction culminates in the formation of the macrocyclic uroporphyrinogen III .

Following its synthesis, uroporphyrinogen III can be further processed into coproporphyrinogen III by uroporphyrinogen III decarboxylase, an essential step in heme biosynthesis .

Uroporphyrinogen III plays a critical role in various biological processes:

- Cofactor for Enzymes: It acts as a cofactor for enzymes involved in critical biochemical pathways such as oxygen transport (heme) and methane synthesis (F430) .

- Biosynthesis Pathways: It serves as a precursor for several important compounds including heme, siroheme, and chlorophyll, thereby linking it to vital physiological functions like respiration and photosynthesis .

Deficiencies or mutations in enzymes involved in its synthesis can lead to metabolic disorders such as congenital erythropoietic porphyria, characterized by the accumulation of uroporphyrinogen I instead of the more biologically relevant uroporphyrinogen III .

Uroporphyrinogen III can be synthesized through:

- Enzymatic Pathway: The primary method involves enzymatic conversion from hydroxymethylbilane via uroporphyrinogen III synthase. This process includes ring closure and rearrangement mechanisms that are crucial for its formation .

- Chemical Synthesis: While less common, synthetic approaches can also be employed to create uroporphyrinogen III in laboratory settings using chemical reagents that mimic enzymatic conditions.

Uroporphyrinogen III has several applications:

- Biochemical Research: It is extensively studied for its role in porphyrin metabolism and related disorders.

- Clinical Diagnostics: Its levels can be indicative of certain porphyrias; thus, it is used in diagnostic assays.

- Pharmaceuticals: As a precursor for heme synthesis, it has potential applications in developing treatments for conditions related to hemoglobin synthesis .

Research has demonstrated that uroporphyrinogen III interacts with various enzymes and proteins involved in porphyrin metabolism. For example:

- Uroporphyrinogen III C-methyltransferase catalyzes methylation reactions that convert uroporphyrinogen III into precorrins, essential steps in vitamin B12 biosynthesis .

- Studies on enzyme kinetics and substrate specificity have provided insights into how modifications to uroporphyrinogen III affect its reactivity and interactions with other biomolecules .

Several compounds share structural similarities with uroporphyrinogen III but differ in their functional roles or structural arrangements:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Uroporphyrinogen I | Tetrapyrrole | Symmetrical arrangement of acetic and propionic groups |

| Coproporphyrinogen III | Tetrapyrrole | Further processed form in heme biosynthesis |

| Protoporphyrin IX | Tetrapyrrole | Precursor to heme; contains iron |

| Chlorophyll a | Tetrapyrrole | Contains a magnesium ion; essential for photosynthesis |

Uroporphyrinogen III's unique asymmetric structure enables its specific biochemical functions and interactions within various metabolic pathways, distinguishing it from these similar compounds .

Physical Description

Other CAS

Wikipedia

Dates

Ranking Enzyme Structures in the PDB by Bound Ligand Similarity to Biological Substrates

Jonathan D Tyzack, Laurent Fernando, Antonio J M Ribeiro, Neera Borkakoti, Janet M ThorntonPMID: 29551288 DOI: 10.1016/j.str.2018.02.009

Abstract

There are numerous applications that use the structures of protein-ligand complexes from the PDB, such as 3D pharmacophore identification, virtual screening, and fragment-based drug design. The structures underlying these applications are potentially much more informative if they contain biologically relevant bound ligands, with high similarity to the cognate ligands. We present a study of ligand-enzyme complexes that compares the similarity of bound and cognate ligands, enabling the best matches to be identified. We calculate the molecular similarity scores using a method called PARITY (proportion of atoms residing in identical topology), which can conveniently be combined to give a similarity score for all cognate reactants or products in the reaction. Thus, we generate a rank-ordered list of related PDB structures, according to the biological similarity of the ligands bound in the structures.[Purification and characterization of S-adenosyl-L-methionine:uroporphyrinogen Ⅲ methyltransferase from Rhodobacter capsulatus SB1003]

Jie Kang, Huan Fang, Huina Dong, Wenjun Song, Dawei ZhangPMID: 28959863 DOI: 10.13345/j.cjb.160255

Abstract

Biosynthesis of vitamin B₁₂ (VB₁₂) requires the methylation at positions C-2 and C-7 of the precursor uroporphyrinogen Ⅲ (urogen Ⅲ) to precorrin-2 by S-adenosyl-L-methionine uroporphyrinogen Ⅲ methyltransferase (SUMT), which is a potential bottleneck step. Most of SUMTs are inhibited by urogen Ⅲ and by-product S-adenosyl-L-homocysteine (SAH). In order to mine an SUMT that lacks such an inhibitory property to drive greater flux through the VB₁₂ biosynthetic pathway, we cloned two SUMT genes (RCcobA1, RCcobA2) from Rhodobacter capsulatus SB1003 and expressed them in Escherichia coli BL21 (DE3). Thereafter, the two enzymes were purified and their specific activity of 27.3 U/mg, 68.9 U/mg were determined respectively. The latter was 2.4 times higher than PDcobA (27.9 U/mg) from Pseudomonas denitrifican. Additionally, RCcobA2 could tolerate over 70 μmol/L urogen Ⅲ, which has never been reported before. Hence, RCcobA2 can be used as an efficient enzyme to regulate the VB₁₂ metabolic pathway and enhance VB₁₂ production in industrial strains.The alternative route to heme in the methanogenic archaeon Methanosarcina barkeri

Melanie Kühner, Kristin Haufschildt, Alexander Neumann, Sonja Storbeck, Judith Streif, Gunhild LayerPMID: 24669201 DOI: 10.1155/2014/327637

Abstract

In living organisms heme is formed from the common precursor uroporphyrinogen III by either one of two substantially different pathways. In contrast to eukaryotes and most bacteria which employ the so-called "classical" heme biosynthesis pathway, the archaea use an alternative route. In this pathway, heme is formed from uroporphyrinogen III via the intermediates precorrin-2, sirohydrochlorin, siroheme, 12,18-didecarboxysiroheme, and iron-coproporphyrin III. In this study the heme biosynthesis proteins AhbAB, AhbC, and AhbD from Methanosarcina barkeri were functionally characterized. Using an in vivo enzyme activity assay it was shown that AhbA and AhbB (Mbar_A1459 and Mbar_A1460) together catalyze the conversion of siroheme into 12,18-didecarboxysiroheme. The two proteins form a heterodimeric complex which might be subject to feedback regulation by the pathway end-product heme. Further, AhbC (Mbar_A1793) was shown to catalyze the formation of iron-coproporphyrin III in vivo. Finally, recombinant AhbD (Mbar_A1458) was produced in E. coli and purified indicating that this protein most likely contains two [4Fe-4S] clusters. Using an in vitro enzyme activity assay it was demonstrated that AhbD catalyzes the conversion of iron-coproporphyrin III into heme.Recent advances in the biosynthesis of modified tetrapyrroles: the discovery of an alternative pathway for the formation of heme and heme d 1

Shilpa Bali, David J Palmer, Susanne Schroeder, Stuart J Ferguson, Martin J WarrenPMID: 24515122 DOI: 10.1007/s00018-014-1563-x

Abstract

Hemes (a, b, c, and o) and heme d 1 belong to the group of modified tetrapyrroles, which also includes chlorophylls, cobalamins, coenzyme F430, and siroheme. These compounds are found throughout all domains of life and are involved in a variety of essential biological processes ranging from photosynthesis to methanogenesis. The biosynthesis of heme b has been well studied in many organisms, but in sulfate-reducing bacteria and archaea, the pathway has remained a mystery, as many of the enzymes involved in these characterized steps are absent. The heme pathway in most organisms proceeds from the cyclic precursor of all modified tetrapyrroles uroporphyrinogen III, to coproporphyrinogen III, which is followed by oxidation of the ring and finally iron insertion. Sulfate-reducing bacteria and some archaea lack the genetic information necessary to convert uroporphyrinogen III to heme along the "classical" route and instead use an "alternative" pathway. Biosynthesis of the isobacteriochlorin heme d 1, a cofactor of the dissimilatory nitrite reductase cytochrome cd 1, has also been a subject of much research, although the biosynthetic pathway and its intermediates have evaded discovery for quite some time. This review focuses on the recent advances in the understanding of these two pathways and their surprisingly close relationship via the unlikely intermediate siroheme, which is also a cofactor of sulfite and nitrite reductases in many organisms. The evolutionary questions raised by this discovery will also be discussed along with the potential regulation required by organisms with overlapping tetrapyrrole biosynthesis pathways.Explore Compound Types